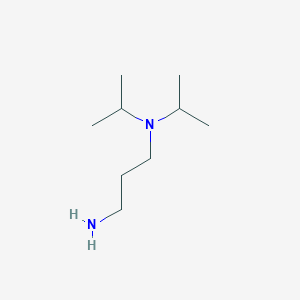

(3-Aminopropyl)bis(propan-2-yl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N',N'-di(propan-2-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-5-6-10/h8-9H,5-7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGRDTXELAFGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549921 | |

| Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53485-05-5 | |

| Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Positioning Within the Landscape of Polyamine Chemistry

(3-Aminopropyl)bis(propan-2-yl)amine, identified by the CAS Number 53485-05-5, possesses a distinct molecular architecture. Its IUPAC name is N¹,N¹-diisopropylpropane-1,3-diamine. ontosight.ai This nomenclature precisely describes its structure: a propane-1,3-diamine backbone where one nitrogen atom (designated N¹) is substituted with two isopropyl groups, while the other nitrogen atom remains a primary amine.

Structurally, it is an unsymmetrical polyamine, featuring both a primary and a tertiary amine functional group separated by a three-carbon propyl chain. This arrangement distinguishes it from naturally occurring linear polyamines such as putrescine, spermidine, and spermine, which are crucial for cell growth and proliferation. The presence of bulky isopropyl groups on one of the terminal nitrogen atoms significantly influences the molecule's steric and electronic properties, setting it apart from its simpler, non-alkylated counterparts.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N¹,N¹-diisopropylpropane-1,3-diamine ontosight.ai |

| CAS Number | 53485-05-5 ontosight.ai |

| Molecular Formula | C₉H₂₂N₂ wikipedia.org |

| Molecular Weight | 158.29 g/mol ontosight.ai |

| InChI Key | QPGRDTXELAFGRG-UHFFFAOYSA-N ontosight.ai |

Academic Significance and Contemporary Research Trajectories for Alkyl Substituted Polyamines

The academic significance of alkyl-substituted polyamines, including structures related to (3-Aminopropyl)bis(propan-2-yl)amine, has grown substantially, particularly in the field of medicinal chemistry. Research has demonstrated that the introduction of alkyl groups onto the polyamine scaffold can lead to compounds with potent and selective biological activities.

A primary focus of contemporary research is the development of these modified polyamines as potential anticancer agents. organic-chemistry.orgdntb.gov.ua The rationale behind this approach is that cancer cells have a dysregulated polyamine metabolism and often exhibit elevated levels of natural polyamines to sustain their rapid proliferation. youtube.com Alkyl-substituted polyamines can act as mimetics of their natural counterparts, interfering with polyamine homeostasis through several mechanisms:

Modulation of Polyamine Metabolism: They can be recognized by the polyamine transport system, leading to their uptake into cancer cells where they can downregulate key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). organic-chemistry.org

Induction of Apoptosis: Certain alkylpolyamine analogues are potent inducers of spermidine/spermine N¹-acetyltransferase (SSAT), an enzyme that catabolizes polyamines. organic-chemistry.org The over-induction of SSAT can lead to the depletion of natural polyamines and the accumulation of acetylated forms, ultimately triggering programmed cell death (apoptosis) in tumor cells. organic-chemistry.org

DNA Interaction: The cationic nature of polyamines allows them to interact with negatively charged DNA. Alkylation can modify these binding properties, influencing DNA conformation and potentially inhibiting replication and transcription in cancer cells. organic-chemistry.org

Research has explored a wide array of symmetrically and asymmetrically substituted polyamines to establish structure-activity relationships. dntb.gov.ua For instance, N,N'-bis(ethyl)norspermine (BENSpm) is a well-studied symmetrical analogue that has shown significant antitumor activity. researchgate.net The development of unsymmetrically substituted analogues allows for finer tuning of the molecule's properties, potentially leading to improved efficacy and reduced toxicity. The structural characteristics of this compound, with its distinct primary and tertiary amine termini, make it and similar compounds interesting candidates for such investigations.

Catalytic Applications of 3 Aminopropyl Bis Propan 2 Yl Amine in Chemical Transformations

Functionality as a Homogeneous Catalyst or Chiral Ligand in Organic Reactions

As a homogeneous catalyst, (3-Aminopropyl)bis(propan-2-yl)amine and its derivatives can participate in various organic reactions. The presence of two amine functionalities allows for multiple modes of action. The tertiary amine can act as a base or a nucleophilic catalyst, while the primary amine provides a site for further functionalization, including the introduction of chiral moieties.

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. While this compound itself is not chiral, it serves as a valuable scaffold for the synthesis of chiral ligands. By modifying the primary amine group with a chiral auxiliary, it is possible to create ligands that can coordinate with metal centers to form catalysts for enantioselective reactions. For instance, BINOL-derived phosphoramidites are a class of privileged chiral ligands used in transition metal-catalyzed asymmetric reactions. nih.gov The systematic tuning of the electronic features of such ligands can significantly impact the efficiency and enantioselectivity of the catalytic system. nih.gov

Integration into Heterogeneous Catalytic Systems via Immobilization Strategies

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, this compound and its derivatives can be immobilized onto solid supports, creating heterogeneous catalysts. nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy recovery and recycling. nih.gov

Immobilization can be achieved through various strategies, including covalent bonding to a polymer support or encapsulation within a porous material. For example, chiral primary amines have been successfully incorporated onto solid supports and utilized as asymmetric catalysts. nih.gov Polystyrene-based resins are commonly used as solid supports for the immobilization of such catalysts. nih.gov The resulting heterogeneous catalysts have been applied in asymmetric reactions, demonstrating good reactivity and enantioselectivity. nih.gov

Application in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds in organic synthesis. nanochemres.org The efficiency of these reactions often relies on the nature of the ligands coordinated to the palladium center. Diamine ligands, such as derivatives of this compound, can play a significant role in stabilizing the palladium catalyst and promoting its activity.

In the context of Suzuki-Miyaura and Sonogashira coupling reactions, palladium complexes bearing aminophosphine (B1255530) pincer ligands have demonstrated high catalytic turnovers. nih.gov These reactions are instrumental in synthesizing biaryl ketones and ynones, respectively. nih.gov The use of well-defined palladium catalysts can lead to excellent yields and good selectivity under mild reaction conditions. nanochemres.orgoalib.com Furthermore, heterogeneous palladium catalysts have been developed that exhibit high activity in these cross-coupling reactions and can be recovered and reused multiple times without a significant loss of catalytic activity. nanochemres.org

Table 1: Application of this compound Derivatives in Cross-Coupling Reactions

| Reaction | Catalyst System | Substrates | Product | Key Features |

| Suzuki-Miyaura | Palladium complexes with aminophosphine pincer ligands | Aryl halides and arylboronic acids | Biaryls | High catalytic turnovers, can be performed in eco-friendly solvents. nih.gov |

| Sonogashira | Palladium complexes with aminophosphine pincer ligands | Aryl halides and terminal alkynes | Ynones | High catalytic turnovers, atom-economic. nih.gov |

| Suzuki & Sonogashira | Pd/DNA@MWCNTs | Aryl halides, terminal alkynes, arylboronic acids | Biphenyl and diphenylethyne derivatives | Heterogeneous catalyst, reusable, mild reaction conditions. nanochemres.org |

Role in Organic Transformations beyond Cross-Coupling (e.g., Michael Addition, Amination Reactions)

The catalytic utility of this compound and related amines extends beyond cross-coupling reactions. The Michael addition, a fundamental carbon-carbon bond-forming reaction, can be catalyzed by amines. mdpi.com The regioselective 1,4-addition of nucleophiles to activated olefins is a versatile method in organic synthesis. mdpi.com The nucleophilicity of the amine catalyst can influence the regioselectivity of the reaction. mdpi.com

In amination reactions, which involve the formation of carbon-nitrogen bonds, this compound can act as a nucleophile or be transformed into a more complex catalytic species. The catalytic hydrogenation of N-alkylbis(cyanoethyl)amines, a process related to the synthesis of diamines, utilizes catalysts like Raney nickel to produce N-alkylbis(3-aminopropyl)amines in high purity and yield. researchgate.net

Table 2: Role of Amine Catalysis in Michael Addition and Amination Reactions

| Reaction | Catalyst/Reagent | Substrates | Product | Key Features |

| Michael Addition | Secondary amines | Activated olefins | β-amino compounds | Versatile C-N bond formation, regioselectivity can be controlled. mdpi.com |

| Amination (Hydrogenation) | Raney nickel | N-alkylbis(cyanoethyl)amines | N-alkylbis(3-aminopropyl)amines | High purity and nearly quantitative yield. researchgate.net |

Catalytic Activity in Polymerization Processes and Materials Synthesis (e.g., Polyurethane Foams)

In the field of polymer chemistry, this compound and other tertiary amines are widely used as catalysts in the production of polyurethane foams. ekb.eg Polyurethane foams are synthesized through the reaction of polyols with polyisocyanates, a process that involves two main reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). ekb.egresearchgate.net

Amine catalysts are crucial for controlling and balancing the rates of these two reactions, which in turn determines the final properties of the foam, such as its mechanical strength and morphology. ekb.eg The concentration of the amine catalyst can significantly influence the compressive strength of the polyurethane foam. ekb.eg While low concentrations can improve the gelling reaction and lead to higher compressive strength, high concentrations may enhance the blowing reaction at the expense of gelling, resulting in decreased compressive strength. ekb.eg

The use of reactive amine catalysts, which can be incorporated into the polymer structure, is an area of growing interest due to environmental concerns about reducing the emission of volatile organic compounds (VOCs). nih.gov These catalysts not only promote the polymerization but also become a permanent part of the final material.

Table 3: Influence of Amine Catalyst Concentration on Polyurethane Foam Properties

| Catalyst Concentration | Effect on Gelling Reaction | Effect on Blowing Reaction | Resulting Compressive Strength |

| Low | Improved | - | High |

| High | - | Enhanced | Decreased |

Computational and Theoretical Investigations of 3 Aminopropyl Bis Propan 2 Yl Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP) for Structural Analysis and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of molecules. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size. The B3LYP functional is a popular hybrid functional often employed for these purposes. nih.govepstem.net

Structural analysis begins with geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For (3-Aminopropyl)bis(propan-2-yl)amine, this involves determining the precise bond lengths, bond angles, and dihedral angles. These calculations would reveal the preferred spatial orientation of the isopropyl groups relative to the aminopropyl chain.

Energetics calculations provide information on the stability of the molecule and its various conformations. Key energetic properties that can be calculated include the total electronic energy, enthalpy of formation, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Table 1: Predicted Structural Parameters for this compound using DFT (B3LYP) Note: The following data is illustrative of typical results from DFT calculations and is based on standard values for similar chemical bonds.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N (tertiary amine) | 1.47 Å |

| Bond Length | C-N (primary amine) | 1.46 Å |

| Bond Length | C-C (propyl chain) | 1.54 Å |

| Bond Length | N-H (primary amine) | 1.01 Å |

| Bond Angle | C-N-C (tertiary amine) | 110.5° |

| Bond Angle | H-N-H (primary amine) | 106.0° |

| Dihedral Angle | N-C-C-C (propyl chain) | ~180° (anti) or ~60° (gauche) |

Simulation of Reaction Mechanisms and Identification of Transition States in this compound Chemistry

Theoretical chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, which can act as a base or a nucleophile, computational methods can model its reactions, such as protonation, alkylation, or its role in catalysis. acs.org

By mapping the potential energy surface of a reaction, chemists can identify all relevant species, including reactants, intermediates, products, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed. DFT calculations are commonly used to locate the geometry of transition states and calculate their energies. acs.org

For example, in a protonation reaction, calculations could determine whether the primary or tertiary amine is more basic by comparing the energies of the two possible protonated forms and the transition states leading to them. Similarly, when acting as a catalyst in reactions like the aldol (B89426) or Mannich reactions, simulations can reveal how the diamine interacts with substrates, stabilizes intermediates, and facilitates bond formation, thereby explaining the reaction's efficiency and selectivity. acs.orgacs.org

Molecular Dynamics Studies of Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. researchgate.netmdpi.com

An MD simulation of this compound would reveal how the flexible propyl chain moves and folds, allowing the molecule to adopt various conformations. This is particularly important for understanding how the molecule might bind to a receptor or a catalytic site. Simulations can quantify the relative populations of different conformers and the energy barriers for converting between them. nih.govnih.gov

Furthermore, MD simulations can model the molecule in a solvent, such as water, to study intermolecular interactions. These studies can characterize the hydrogen bonds formed between the primary amine group and solvent molecules, as well as weaker van der Waals interactions involving the hydrocarbon portions of the molecule. Understanding these interactions is key to predicting the molecule's solubility and behavior in solution. mdpi.comresearchgate.net

Prediction of Chemical Reactivity, Regioselectivity, and Stereoselectivity

Computational methods offer powerful predictive capabilities regarding chemical reactivity. By analyzing the electronic structure calculated via DFT, specific descriptors can be used to forecast how and where a molecule will react.

Chemical Reactivity: The energies of the HOMO and LUMO are key indicators. A high HOMO energy suggests a good electron donor (nucleophile), while a low LUMO energy indicates a good electron acceptor (electrophile). For this compound, the lone pairs on the nitrogen atoms would contribute significantly to the HOMO, confirming its nucleophilic character.

Regioselectivity: The molecule has two potentially reactive nitrogen centers. To predict which site is more reactive (regioselectivity), one can analyze the distribution of the HOMO or calculate electrostatic potential maps, which show regions of electron density. Natural Bond Orbital (NBO) analysis can also assign partial charges to each atom, indicating that the more negatively charged nitrogen is likely the more nucleophilic site. DFT calculations can rationalize and predict the preferred reaction center in various chemical transformations. rsc.orgbeilstein-journals.org

Stereoselectivity: While this compound itself is not chiral, computational studies are essential for predicting stereoselectivity when it reacts with or as a catalyst for chiral molecules. By calculating the energies of the transition states leading to different stereoisomeric products, the most favorable reaction pathway can be identified. The difference in activation energies between these pathways allows for a quantitative prediction of the enantiomeric or diastereomeric excess. clockss.orgelsevierpure.comresearchgate.net

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

Computational modeling can provide quantitative data on the thermodynamics and kinetics of chemical reactions. acs.orgnih.gov

Kinetic Modeling: Kinetic parameters are derived from the potential energy surface, specifically from the energy of the transition state relative to the reactants. Using Transition State Theory (TST), the activation energy (Ea) can be used to calculate the reaction rate constant (k). rsc.orgberkeley.edu Comparing the activation energies for competing reaction pathways allows for the prediction of which reaction will occur faster. For example, in a reaction where this compound can act as either a nucleophile or a base, kinetic modeling can determine which role it is more likely to play under specific conditions.

Table 2: Illustrative Thermodynamic and Kinetic Parameters for Protonation of this compound Note: This table presents hypothetical data to illustrate the output of thermodynamic and kinetic modeling for the two different amine sites.

| Parameter | Protonation at Primary Amine | Protonation at Tertiary Amine |

|---|---|---|

| Calculated Gas-Phase Basicity (kcal/mol) | 225 | 235 |

| Reaction Free Energy (ΔG) in Solution (kcal/mol) | -10.2 | -12.5 |

| Activation Energy (Ea) for Proton Transfer (kcal/mol) | ~0 (diffusion-controlled) | ~0 (diffusion-controlled) |

| Relative Stability of Conjugate Acid | Less Stable | More Stable |

Advanced Reaction Chemistry and Targeted Functionalization of 3 Aminopropyl Bis Propan 2 Yl Amine

Derivatization Strategies for Modulating Physicochemical Properties and Enhancing Specific Functionalities

The derivatization of (3-Aminopropyl)bis(propan-2-yl)amine is a key strategy to tailor its physicochemical properties, such as solubility, and to introduce or enhance specific functionalities for various applications. Common derivatization approaches include N-alkylation, N-acylation, and N-sulfonylation of the primary amino group.

N-Alkylation: The introduction of alkyl groups at the primary amine can significantly alter the compound's lipophilicity and steric bulk. For instance, the synthesis of N-alkylbis(3-aminopropyl)amines has been explored for their potential as monomers in condensation polymerization. nih.gov This process typically involves a two-step synthesis commencing with the bisconjugate addition of an alkylamine to acrylonitrile, followed by the catalytic hydrogenation of the resulting N-alkylbis(cyanoethyl)amine intermediate. nih.gov

N-Acylation and N-Sulfonylation: Acylation and sulfonylation of the primary amine group introduce amide and sulfonamide functionalities, respectively. These modifications can influence the compound's hydrogen bonding capabilities, polarity, and potential for coordination with metal ions. The synthesis of amide and sulfonamide derivatives often involves the reaction of the primary amine with acyl chlorides or sulfonyl chlorides. These derivatives have been investigated for a range of biological activities. The introduction of a sulfonamide moiety, in particular, is a common strategy in medicinal chemistry to enhance the therapeutic properties of a molecule.

The strategic selection of derivatizing agents allows for the fine-tuning of the molecule's properties. For example, the incorporation of long alkyl chains can increase solubility in nonpolar solvents, while the addition of polar functional groups can enhance aqueous solubility.

Mechanistic Insights into Key Chemical Transformations Involving the this compound Motif

Alkylation Reactions: The alkylation of the primary amine typically proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile attacking an alkyl halide or another suitable electrophile. Due to the higher reactivity of the primary amine, mono-alkylation can be achieved with careful control of stoichiometry. However, over-alkylation to form a secondary amine, and subsequently a quaternary ammonium (B1175870) salt at the primary nitrogen, is a common side reaction if an excess of the alkylating agent is used.

Hofmann Elimination: Quaternary ammonium salts derived from the tertiary amine of the this compound motif can undergo Hofmann elimination. This reaction proceeds via an E2 mechanism and typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. chadsprep.comallen.inyoutube.comlibretexts.orgaakash.ac.in The process involves three main steps:

Exhaustive Methylation: The tertiary amine is treated with excess methyl iodide to form a quaternary ammonium iodide.

Anion Exchange: The iodide salt is then treated with silver oxide and water to form a quaternary ammonium hydroxide (B78521).

Elimination: Upon heating, the hydroxide ion acts as a base, abstracting a β-hydrogen and leading to the elimination of the tertiary amine as a leaving group to form an alkene. chadsprep.comallen.inyoutube.comlibretexts.orgaakash.ac.in

Selective Functionalization of the Primary and Tertiary Amine Centers

The differential reactivity of the primary and tertiary amine groups in this compound allows for their selective functionalization, a crucial aspect in the synthesis of complex molecules.

Selective Functionalization of the Primary Amine: The primary amine is significantly more reactive and less sterically hindered than the tertiary amine, making its selective functionalization relatively straightforward.

Protection Strategies: To achieve selective modification at other parts of the molecule without affecting the primary amine, protecting groups are often employed. The tert-butoxycarbonyl (Boc) group is a common choice for protecting primary amines.

Selective Acylation: The primary amine can be selectively acylated in the presence of the tertiary amine due to its higher nucleophilicity. Highly selective acylating agents, such as diacylaminoquinazolinones, have been shown to react exclusively with primary amines in the presence of secondary amines, a principle that can be extended to the selective acylation of the primary amine in our target molecule. researchgate.net

Selective Functionalization of the Tertiary Amine: The sterically hindered nature of the tertiary amine makes its selective functionalization more challenging.

Quaternization: The tertiary amine can undergo quaternization by reaction with a suitable alkyl halide. This reaction is generally slower than the alkylation of the primary amine and may require more forcing conditions. To achieve selective quaternization of the tertiary amine, the primary amine must first be protected.

Oxidation: Tertiary amines can be oxidized to form N-oxides. This transformation can alter the electronic properties and coordination ability of the nitrogen atom.

The table below summarizes strategies for the selective functionalization of the amine centers in this compound.

| Amine Center | Functionalization Strategy | Reagents and Conditions | Resulting Functional Group |

| Primary Amine | Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Boc-protected amine |

| Acylation | Acyl chloride, base | Amide | |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Secondary amine | |

| Tertiary Amine | Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| Oxidation | Oxidizing agent (e.g., m-CPBA) | N-oxide |

Synthesis of Macrocyclic and Cryptand Structures Incorporating this compound Units

The diamine structure of this compound makes it a valuable building block for the synthesis of macrocycles and cryptands. These complex, three-dimensional molecules are of significant interest due to their ability to selectively bind ions and small molecules.

Macrocycle Synthesis: Macrocycles can be synthesized by reacting this compound with a suitable difunctional linker molecule, such as a diacyl chloride or a dialdehyde. The reaction is typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycle would contain two this compound units linked by two bridging groups. The nature of the linker can be varied to control the size and properties of the macrocyclic cavity.

Cryptand Synthesis: Cryptands are bicyclic or polycyclic multidentate ligands that can encapsulate guest ions. nih.govpageplace.devt.eduunt.edudu.ac.in The synthesis of cryptands incorporating the this compound unit would involve a stepwise approach. A common strategy involves the initial formation of a macrocycle containing two primary amine groups, which can then be capped by a third linker molecule to form the bicyclic cryptand structure. The synthesis of cryptands often involves the use of a template ion, which organizes the reactants and promotes the desired cyclization reaction.

The incorporation of the this compound unit into these structures can impart specific properties, such as influencing the cavity size and the coordination environment for guest binding, due to the steric bulk of the diisopropylamino groups.

Future Research Directions and Emerging Paradigms for 3 Aminopropyl Bis Propan 2 Yl Amine

Development of Advanced Catalytic Cycles and Novel Reactivity

The presence of both primary and tertiary amine functionalities within (3-Aminopropyl)bis(propan-2-yl)amine makes it an interesting candidate for the development of advanced catalytic systems. Research on analogous polyamines has shown their efficacy in a range of catalytic transformations.

Future research is likely to focus on harnessing the cooperative effects of the different amine groups within the molecule. The tertiary amine can act as a binding site for a metal center, while the primary amine can be involved in substrate activation or proton transfer, leading to novel reactivity. Investigations into its role as a ligand in metal complexes for reactions such as hydrogenation, carbon-carbon bond formation, and polymerization are anticipated. For instance, related N-alkylbis(3-aminopropyl)amines are synthesized via catalytic hydrogenation, indicating the stability of the aminopropyl backbone under such conditions and suggesting its potential as a ligand in these processes. researchgate.net

Furthermore, the development of organocatalysis is a burgeoning field, and multifunctional molecules like this compound could serve as effective organocatalysts. The combination of a sterically hindered tertiary amine and a reactive primary amine could enable unique modes of activation in asymmetric synthesis.

Rational Design and Synthesis of Next-Generation Materials

Polyamines are fundamental building blocks for a wide array of materials, including polyamides, polyurethanes, and epoxy resins. ontosight.aichemicalbook.com The bifunctionality of this compound makes it a promising monomer for the synthesis of novel polymers with tailored properties.

The primary amine group can readily participate in polymerization reactions, while the tertiary amine and isopropyl groups can influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. Future research will likely explore the incorporation of this diamine into various polymer backbones to create materials with advanced functionalities. For example, its integration into polymer structures could lead to materials with enhanced adhesive properties, improved flexibility, or specific chemical resistance. Research on similar compounds, such as poly(propylene glycol) bis(2-aminopropyl ether), highlights the use of diamines in creating flexible and resilient polyurethane and polyurea materials. chemicalbook.com

The rational design of such materials will be guided by computational modeling to predict the properties of polymers incorporating this compound. This predictive approach will accelerate the discovery of new materials for applications in coatings, adhesives, and advanced composites.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The potential applications of this compound and materials derived from it necessitate a highly interdisciplinary research approach. The synthesis and characterization of this compound and its derivatives fall within the realm of synthetic chemistry. However, understanding the structure-property relationships of polymers and materials incorporating this diamine requires the expertise of materials scientists.

Engineers will play a crucial role in evaluating the performance of these new materials in real-world applications. For instance, if used in coatings, mechanical engineers would assess their durability and wear resistance. In the context of CO2 capture, as has been studied for the related bis(3-aminopropyl)amine, chemical engineers would be essential in designing and optimizing absorption processes. rsc.org

Future collaborative projects could involve chemists designing and synthesizing novel polymers based on this compound, materials scientists characterizing their nanoscale morphology and macroscopic properties, and engineers integrating these materials into new devices and technologies.

Sustainable Synthetic Routes and Environmentally Benign Applications

The development of sustainable and environmentally friendly chemical processes is a major goal of modern chemistry. Future research on this compound will undoubtedly focus on greener synthetic methods and its application in environmentally benign technologies.

Current industrial syntheses of similar diamines often rely on multi-step processes that may use harsh reagents or generate significant waste. google.com A key research direction will be the development of catalytic routes that are more atom-economical and energy-efficient. For example, the synthesis of related N-alkylbis(3-aminopropyl)amines has been improved by using catalytic hydrogenation with high yields and purity, reducing the need for extensive purification. researchgate.net Exploring biocatalytic or chemocatalytic routes from renewable feedstocks would represent a significant advancement in the sustainable production of this diamine.

In terms of applications, the structural similarity of this compound to compounds used in CO2 capture suggests its potential in this area. rsc.org The presence of multiple nitrogen sites could allow for efficient and reversible binding of carbon dioxide. Research in this area would align with global efforts to mitigate climate change. Furthermore, the development of biodegradable polymers from this diamine could offer sustainable alternatives to conventional plastics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Aminopropyl)bis(propan-2-yl)amine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is commonly synthesized via aminolysis of tetraesters (e.g., with p-tert-butylthiacalix[4]arenes) using bis(3-aminopropyl)amine (BAPA). Optimization involves solvent selection (e.g., toluene:methanol 3:1 for reflux) and temperature control (60°C in solvent-free conditions). Excess BAPA (10-fold) ensures complete substitution . For higher yields, reaction monitoring via TLC or NMR is recommended to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR : Signals for tert-butyl groups appear as singlets at ~1.22 ppm, while amide protons resonate as broad triplets at ~8.14 ppm. Methylene groups in the -NHCH2CH2CH2NH2 fragment show quintets at 3.27 ppm .

- IR : Stretching vibrations for N-H (3350–3250 cm⁻¹) and C-N (1250–1020 cm⁻¹) are diagnostic.

- MS : Molecular ion peaks at m/z 188.31 (C₉H₂₄N₄⁺) confirm the molecular weight .

Q. How can aqueous solutions of this compound be prepared for CO₂ capture studies, and what parameters influence solubility?

- Methodological Answer : Prepare binary (BAPA + H₂O) or ternary (BAPA + N-methyldiethanolamine + H₂O) solutions with molalities up to 1.291 mol·kg⁻¹. Use a wetted-wall column absorber for solubility measurements and a Corning glass equilibrium cell for diffusivity. Key parameters include temperature (298–323 K) and ionic strength (0.1 M NaNO₃). Redlich–Kister equations correlate density and viscosity data .

Advanced Research Questions

Q. How does the conformational state of macrocycles (e.g., thiacalix[4]arenes) influence the reactivity of this compound in host-guest systems?

- Methodological Answer : The 1,3-alternate conformer of thiacalix[4]arenes requires reflux in toluene:methanol (3:1) for BAPA complexation, while the cone conformer reacts solvent-free at 60°C. Solvent polarity (e.g., methanol as a protic solvent) lowers energy barriers, favoring mixed products. Characterize products via crystallography and dynamic NMR to confirm binding modes .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for this compound in CO₂ capture systems?

- Methodological Answer :

- Variable Control : Standardize CO₂ partial pressure, temperature, and amine concentration (e.g., 0.5–1.291 mol·kg⁻¹ BAPA).

- Cross-Validation : Compare gravimetric (microbalance) and volumetric (gas burette) CO₂ uptake methods.

- Modeling : Apply the Grunberg-Nissan model for ternary viscosity and the Stokes-Einstein equation for diffusivity .

Q. How can researchers elucidate the role of this compound in enzymatic pathways like carboxynorspermidine decarboxylase activity?

- Methodological Answer :

- Enzyme Assays : Monitor CO₂ release via manometric or spectrophotometric methods (e.g., coupled with NADH oxidation).

- Isotopic Labeling : Use ¹³C-labeled carboxynorspermidine to track BAPA formation via LC-MS.

- Kinetic Studies : Determine Kₘ and Vₘₐₓ under varying pH (6.5–8.5) and ionic strength (0.1 M NaNO₃) .

Q. What surface modification techniques enhance the stability of this compound-functionalized gold nanorods (AuNRs) in pH-sensitive applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.